molecular formula C9H11NO3 B13895354 5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid

5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid

Cat. No.: B13895354
M. Wt: 181.19 g/mol
InChI Key: UFEXUUNRWLGQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions. One common method includes the use of p-toluenesulfonic acid monohydrate as a catalyst in ethanol . The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it can affect the biosynthesis of branched-chain amino acids by inhibiting acetate synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

5-ethyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-3-6-4-7(9(12)13)8(11)10-5(6)2/h4H,3H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

UFEXUUNRWLGQRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.